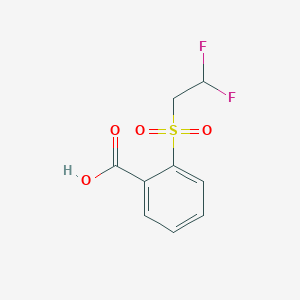

![molecular formula C5H10OS B1422650 [1-(Methylsulfanyl)cyclopropyl]methanol CAS No. 1780829-39-1](/img/structure/B1422650.png)

[1-(Methylsulfanyl)cyclopropyl]methanol

Übersicht

Beschreibung

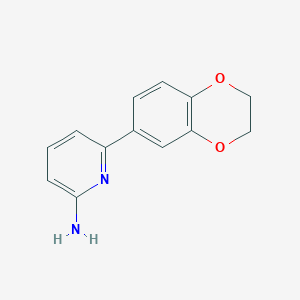

“[1-(Methylsulfanyl)cyclopropyl]methanol” is a chemical compound with the IUPAC name (1-(methylthio)cyclopropyl)methanol . It has a molecular weight of 118.2 and is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “[1-(Methylsulfanyl)cyclopropyl]methanol” is 1S/C5H10OS/c1-7-5(4-6)2-3-5/h6H,2-4H2,1H3 . This indicates that the molecule consists of a cyclopropyl group with a methylthio substituent and a methanol group.Chemical Reactions Analysis

While specific chemical reactions involving “[1-(Methylsulfanyl)cyclopropyl]methanol” are not available, cyclopropane derivatives are known to undergo various reactions. For instance, they can participate in cross-coupling reactions with alkyl iodides .Physical And Chemical Properties Analysis

“[1-(Methylsulfanyl)cyclopropyl]methanol” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

Methylotrophy and Biotechnological Applications

Research shows that methylotrophy, the ability to use reduced one-carbon compounds like methanol as a carbon and energy source, has significant biotechnological implications. Methanol, produced from renewable resources, serves as a valuable feedstock in biotechnology. Extensive studies on Methylobacterium extorquens, a notable methylotroph, reveal insights into its metabolism and the potential for engineering value-added products from methanol (Ochsner et al., 2014).

Methanol-based Industrial Biotechnology

Methanol, as a building block in the chemical industry, is synthesized from renewable sources like biogas. Its utilization in bioprocess technology with methylotrophic bacteria is well established, as seen in large-scale single-cell protein production. The sequencing of methylotroph genomes and advancements in metabolic understanding have led to strategies for fine and bulk chemical production with methylotrophs (Schrader et al., 2009).

Direct N-monomethylation of Aromatic Primary Amines

In a study, the direct N-monomethylation of aromatic primary amines, including arylamines and arylsulfonamides, was achieved using methanol as a methylating agent. This method is significant for its low catalyst loading, broad substrate scope, and excellent selectivities (Li et al., 2012).

RuCl3-catalyzed N-Methylation using Methanol

Research demonstrates a method using methanol as both a C1 synthon and H2 source for selective N-methylation of amines. This approach, employing RuCl3.xH2O as a catalyst, tolerates various amines and allows transformation into corresponding N-methylated products in moderate to excellent yields (Sarki et al., 2021).

Engineering Corynebacterium glutamicum for Methanol Utilization

Corynebacterium glutamicum, an industrial workhorse, was engineered to utilize methanol as a carbon source, highlighting its potential application in bioconversion of methanol into useful chemicals. This study signifies advancements in developing fully synthetic methylotrophs (Tuyishime et al., 2018).

Engineering Escherichia coli for Methanol Conversion

Efforts to engineer Escherichia coli for converting methanol to metabolites have been described. This research demonstrates in vivo conversion of methanol into biomass components and specialty chemicals, like flavanone naringenin, in E. coli (Whitaker et al., 2017).

Solvolysis of Cyclopropyl Sulfides

Studies on the solvolysis of cyclopropyl sulfides, including methanolysis without rupture of the three-membered ring, provide insights into the mechanistic aspects of such reactions. These findings are significant for understanding the stability of intermediary substituted cyclopropyl and alkyl cations (Jorritsma et al., 1981).

Safety And Hazards

Eigenschaften

IUPAC Name |

(1-methylsulfanylcyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-7-5(4-6)2-3-5/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNLIDJMENUEAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(Methylsulfanyl)cyclopropyl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid](/img/structure/B1422577.png)

![1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1422580.png)

![N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422583.png)

![N'-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422585.png)

![N'-[2-(4-Chlorophenyl)-1-[(furan-2-ylmethyl)amino]ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422590.png)